molecular formula C11H10ClNS B1364412 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole CAS No. 41963-17-1

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Cat. No. B1364412
CAS RN: 41963-17-1
M. Wt: 223.72 g/mol
InChI Key: QDKKLPBRPGKNLV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole (CMMPT) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been used to study the effects of organic compounds on biochemical and physiological processes, and to further our understanding of the mechanisms of action of certain drugs.

Scientific Research Applications

  • Antitumor and Antifilarial Applications : Kumar et al. (1993) synthesized Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, starting with 2-amino-4-(chloromethyl)thiazole, and found it to be effective in inhibiting leukemia L1210 cell proliferation and demonstrating in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).

  • Molecular Structure Studies : Liu, Tian-bao, and Peng, Yan-fen (2008) prepared 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole and studied its molecular structure, contributing to the understanding of such compounds in chemical research (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

  • Metabolism in Rats : A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats, proposing mechanisms for the formation of various metabolites (Bakke et al., 1981).

  • Synthesis of New 1,3-Thiazolecarbaldehydes : Research by Sinenko et al. (2017) on the synthesis of new thiazole derivatives, including chloromethyl derivatives of 1,3-thiazole, expanded the potential applications of these compounds in chemical synthesis (Sinenko et al., 2017).

  • Photo-Degradation Studies : Wu, Hong, and Vogt (2007) examined the photo-degradation behavior of thiazole-containing compounds, providing insights into their stability and degradation pathways under light exposure (Wu, Hong, & Vogt, 2007).

  • Corrosion Inhibition of Iron : Kaya et al. (2016) conducted theoretical studies on the inhibition performances of thiazole derivatives against iron corrosion, showing the potential of these compounds in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKLPBRPGKNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392770
Record name 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

CAS RN

41963-17-1
Record name 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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